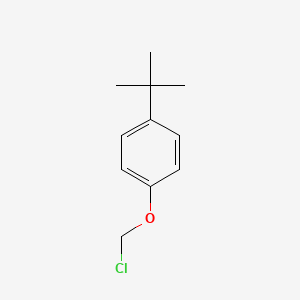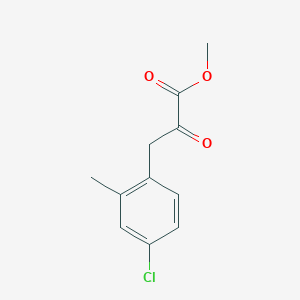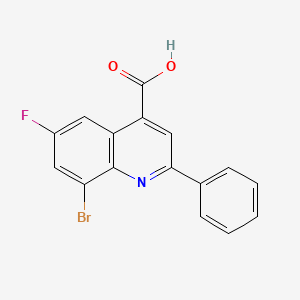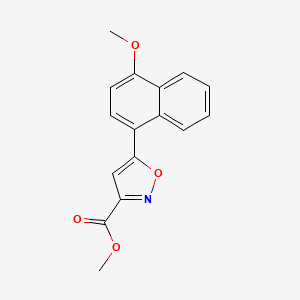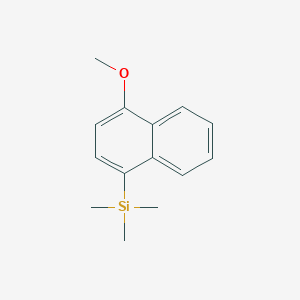
5-Bromo-4-(3,5-dibromophenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as MFCD33022735 is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022735 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of MFCD33022735.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed. Catalysts and solvents may be used to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of MFCD33022735 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high quality. The industrial process may include continuous flow reactions and automated systems to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
MFCD33022735 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD33022735 into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The reactions involving MFCD33022735 typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or platinum for catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
MFCD33022735 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new compounds and materials.
Biology: The compound is studied for its biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development and disease treatment.
Industry: MFCD33022735 is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which MFCD33022735 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular functions.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal Transduction: MFCD33022735 can impact signal transduction pathways, altering cellular communication and responses.
特性
分子式 |
C10H5Br3N2O |
|---|---|
分子量 |
408.87 g/mol |
IUPAC名 |
5-bromo-4-(3,5-dibromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5Br3N2O/c11-6-1-5(2-7(12)3-6)9-10(13)15-8(4-16)14-9/h1-4H,(H,14,15) |
InChIキー |
HWIALISZNUQJCW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



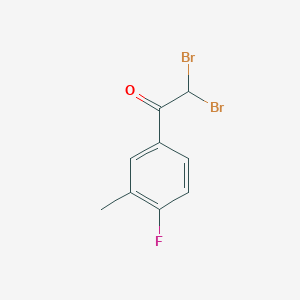
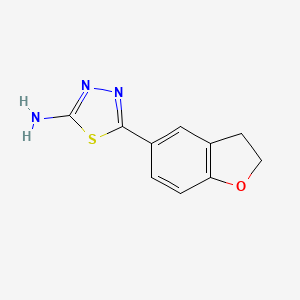

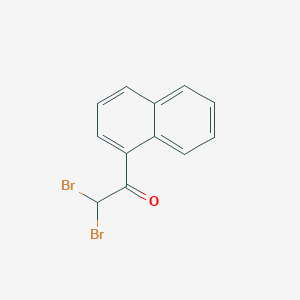
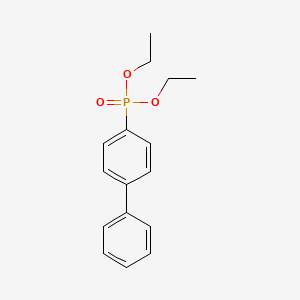
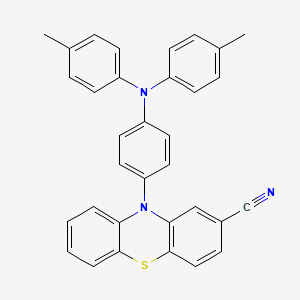
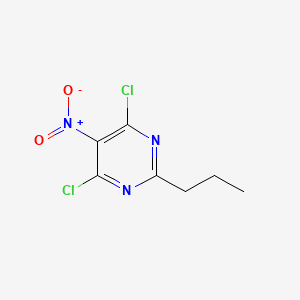
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
